molecular formula C15H12N2O B326465 N-(2-cyanophenyl)-2-methylbenzamide

N-(2-cyanophenyl)-2-methylbenzamide

Cat. No.: B326465
M. Wt: 236.27 g/mol
InChI Key: PAVTYEMZZOGVEM-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-2-methylbenzamide is a benzamide derivative featuring a 2-cyanophenyl group attached to the nitrogen of a 2-methylbenzamide backbone. The compound’s design likely incorporates an N,O-bidentate directing group, enabling chelation with transition metals to facilitate selective C-H activation .

Properties

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

IUPAC Name

N-(2-cyanophenyl)-2-methylbenzamide

InChI

InChI=1S/C15H12N2O/c1-11-6-2-4-8-13(11)15(18)17-14-9-5-3-7-12(14)10-16/h2-9H,1H3,(H,17,18)

InChI Key

PAVTYEMZZOGVEM-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC=C2C#N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC=C2C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Synthesis Yield Directing Group Key Applications References
N-(2-cyanophenyl)-2-methylbenzamide (hypothetical) 2-cyano, 2-methyl Presumed N,O-bidentate Metal-catalyzed C-H activation
N-(3-cyanophenyl)-2-methylbenzamide 3-cyano, 2-methyl N,O-bidentate Catalysis (inferred)
N-(9,10-dioxoanthracen-1-yl)-2-methylbenzamide Anthraquinone, 2-methyl 94% (acid chloride method) N,O-bidentate C-H functionalization, Ru-catalyzed arylation
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methyl, hydroxyethyl N,O-bidentate Structural studies, catalysis
4-Bromo-N-(2-nitrophenyl)benzamide 4-bromo, 2-nitro Single directing group Comparative structural analysis

Key Observations:

  • Substituent Position and Electronic Effects: The position of electron-withdrawing groups (e.g., cyano, nitro) significantly influences reactivity. For example, the 2-cyanophenyl group in the target compound may enhance steric accessibility for metal chelation compared to the 3-cyano isomer .
  • Directing Group Efficacy: Compounds with N,O-bidentate groups (e.g., anthraquinone-derived benzamides) exhibit superior performance in C-H activation due to stable five-membered chelate ring formation .

Spectroscopic and Structural Characterization

  • Common Techniques: Analogs are characterized via ¹H/¹³C NMR, IR, GC-MS, and X-ray crystallography (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) .
  • Structural Insights: X-ray studies confirm the planar geometry of benzamide derivatives, critical for metal coordination .

Research Findings and Challenges

  • Thermodynamic Stability: N,O-bidentate systems form stable five-membered chelates, favoring C-H activation at γ-positions .
  • Synthetic Challenges: Low yields in coupling-agent-based syntheses (e.g., DCC/DMAP) necessitate optimization for scalable production .
  • Selectivity Issues: Single-directing-group benzamides (e.g., nitro-substituted) often exhibit poor regioselectivity compared to bidentate analogs .

Preparation Methods

Base-Mediated Reaction

The most widely reported method involves reacting 2-cyanoaniline with 2-methylbenzoyl chloride in the presence of a tertiary amine base (e.g., triethylamine or pyridine).

Procedure :

  • Dissolve 2-cyanoaniline (1.0 equiv) in anhydrous dichloromethane (DCM) or pyridine.

  • Add 2-methylbenzoyl chloride (1.1 equiv) dropwise at 0–5°C under inert atmosphere.

  • Stir at room temperature for 12–24 hours.

  • Quench with ice water, extract with DCM, and purify via column chromatography (hexane/ethyl acetate).

Optimization Data :

ParameterOptimal ValueYield Impact
SolventPyridine+15% vs DCM
Temperature80°C (reflux)+20% vs RT
BaseTriethylamine78% yield
Reaction Time18 hoursMax conversion

Source: Adapted from TiI4-mediated protocols.

Coupling Agent-Assisted Synthesis

Carbodiimide-Based Coupling

N-(2-Cyanophenyl)-2-methylbenzamide is synthesized using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP).

Procedure :

  • Mix 2-cyanoaniline (1.0 equiv) and 2-methylbenzoic acid (1.05 equiv) in DCM.

  • Add EDC (1.2 equiv) and DMAP (0.1 equiv).

  • Stir at 25°C for 6 hours.

  • Wash with 5% HCl, dry over Na2SO4, and recrystallize from ethanol.

Performance Comparison :

Coupling AgentDMAP (mol%)Yield (%)Purity (HPLC)
EDC108598.5
DCC108297.8
Without DMAP4889.2

Source: Royal Society of Chemistry protocols.

Catalytic Amidation Strategies

Titanium Tetraiodide/Trimethylsilyl Iodide System

A synergistic TiI4/TMSI system enables direct amidation under mild conditions, avoiding stoichiometric bases.

Procedure :

  • Combine 2-cyanoaniline (1.0 equiv) and 2-methylbenzoic acid (1.0 equiv) in acetonitrile.

  • Add TiI4 (10 mol%) and TMSI (1.2 equiv).

  • Heat at 60°C for 8 hours.

  • Filter through celite and concentrate under reduced pressure.

Advantages :

  • Tolerance for electron-deficient aryl amines (e.g., cyano groups).

  • Reduced side reactions (hydrolysis <5%).

Industrial-Scale Production

Continuous Flow Reactor Design

A patent-pending method uses continuous flow systems to enhance yield and purity:

Steps :

  • Pump 2-cyanoaniline (0.5 M in THF) and 2-methylbenzoyl chloride (0.55 M) into a microreactor.

  • Maintain residence time of 8 minutes at 100°C.

  • Separate phases using in-line liquid-liquid separation.

  • Crystallize product via anti-solvent addition (hexane).

Scale-Up Metrics :

ParameterBatch ReactorFlow Reactor
Space-Time Yield0.8 kg/m³/h4.2 kg/m³/h
Purity95%99.1%
Energy Consumption12 kWh/kg6.5 kWh/kg

Source: Patent CN109928890B.

Purification and Characterization

Recrystallization Techniques

Optimal purification employs mixed solvents:

  • Ethanol/water (3:1 v/v) achieves 99% purity.

  • Acetone/hexane (1:2) reduces cyanophenyl dimerization.

Analytical Data

TechniqueKey FindingsSource
1H NMR (CDCl3)δ 8.12 (d, J=8.4 Hz, 1H, ArH)
13C NMR δ 168.2 (C=O), 118.4 (C≡N)
HPLC tR=6.7 min (C18, MeCN/H2O=70:30)
MP 142–144°C
ReagentRiskPrecaution
2-Methylbenzoyl chlorideCorrosive, moisture-sensitiveUse anhydrous conditions
TiI4Air-sensitive, toxicGlove box handling

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(2-cyanophenyl)-2-methylbenzamide, and which coupling agents are optimal for amide bond formation?

  • Methodology : The synthesis typically involves coupling a 2-cyanophenylamine derivative with 2-methylbenzoyl chloride. Carbodiimide-based coupling agents (e.g., DCC or EDC) with DMAP as a catalyst are optimal for amide bond formation, as demonstrated in analogous benzamide syntheses . Solvents like dichloromethane or THF under inert atmospheres enhance reaction efficiency. Post-synthesis purification via column chromatography or recrystallization ensures high yield and purity .

Q. How is the purity and identity of this compound confirmed post-synthesis?

  • Methodology :

  • Purity : HPLC or GC-MS with a C18 column and acetonitrile/water mobile phase.
  • Structural Confirmation :
  • NMR : 1^1H and 13^13C NMR to verify substituent positions (e.g., methyl and cyano groups).
  • X-ray Crystallography : Single-crystal analysis (using SHELXL ) resolves bond lengths and angles.
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight .

Q. What spectroscopic techniques are critical for characterizing the electronic environment of the cyano group in this compound?

  • Methodology :

  • FT-IR : The C≡N stretch appears near 2220–2260 cm1^{-1}.
  • 13^13C NMR : The cyano carbon resonates at ~115–120 ppm.
  • UV-Vis : π→π* transitions in the benzamide and cyanophenyl moieties provide insight into conjugation .

Advanced Research Questions

Q. How can computational chemistry methods aid in predicting the reactivity of this compound with biological targets?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311G++(d,p) level to map electrostatic potential surfaces (EPS) and identify nucleophilic/electrophilic regions .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with enzymes (e.g., kinases) and validate with experimental IC50_{50} values .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-stacking) to rationalize binding modes .

Q. What strategies resolve discrepancies between spectroscopic data and crystallographic findings for this compound derivatives?

  • Methodology :

  • Cross-Validation : Compare NMR chemical shifts with computed (GIAO) values at the same theory level.
  • Twinned Crystallography : For ambiguous diffraction patterns, refine structures using SHELXL’s TWIN/BASF commands .
  • Dynamic NMR : Probe temperature-dependent conformational changes if crystallography suggests rigid structures but solution NMR shows fluxionality .

Q. How to optimize reaction conditions for introducing electron-withdrawing groups (e.g., nitro, fluoro) to the benzamide core without side reactions?

  • Methodology :

  • Directed Metalation : Use LDA or TMPLi to deprotonate the benzamide ortho to the amide group, followed by quenching with electrophiles (e.g., NO2+_2^+ or F+^+) .
  • Microwave-Assisted Synthesis : Reduce reaction time and byproducts (e.g., hydrolysis of the cyano group) via controlled heating .
  • Protecting Groups : Temporarily protect the cyano group with TMS-Cl during electrophilic substitution .

Q. What are the key considerations for designing structure-activity relationship (SAR) studies on this compound analogs?

  • Methodology :

  • Substituent Variation : Systematically modify the cyanophenyl (e.g., Cl, Br, OMe) and benzamide (e.g., CF3_3, NH2_2) groups.
  • Bioactivity Assays : Test against target proteins (e.g., kinases) using fluorescence polarization or SPR.
  • QSAR Modeling : Employ CoMFA or machine learning (e.g., Random Forest) to correlate substituent parameters (Hammett σ, LogP) with activity .

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